Home > Products > Screening Compounds P110846 > Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate
Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate - 1799836-52-4

Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate

Catalog Number: EVT-6448111
CAS Number: 1799836-52-4
Molecular Formula: C16H11F3N4O3
Molecular Weight: 364.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate is a complex organic compound that belongs to the class of indazole derivatives. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a pyridine moiety enhances the compound's pharmacological properties, making it a subject of interest in drug development.

Source

The compound has been synthesized and characterized in various studies focusing on indazole derivatives and their biological activities. Research indicates that indazoles can exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties .

Classification

Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate is classified as a heterocyclic compound due to its indazole structure, which contains nitrogen atoms within the ring. It also falls under the category of substituted carboxylates due to the presence of a carboxylate functional group.

Synthesis Analysis

Methods

The synthesis of methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate typically involves multi-step organic reactions. One common approach includes the use of palladium-catalyzed reactions to facilitate the formation of the indazole ring from appropriate precursors. For instance, aminohydrazones can be transformed into indazoles via C-H amination reactions .

Technical Details

  1. Starting Materials: The synthesis often begins with readily available pyridine derivatives and hydrazones.
  2. Catalysts: Palladium catalysts are frequently employed to promote C-H bond activation and subsequent coupling reactions.
  3. Reaction Conditions: Reactions may require specific temperatures and solvents, such as dimethylformamide or dioxane, to achieve optimal yields.
Molecular Structure Analysis

Structure

The molecular structure of methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate can be depicted as follows:

\text{C}_1\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C})}}}}}}}}}}}}}}}}}}}}}}}}

Data

  • Molecular Formula: C_{14}H_{12}F_3N_3O_3
  • Molecular Weight: Approximately 341.26 g/mol
  • Structural Features: The molecule features a trifluoromethyl group, an indazole ring, and a carboxylate functional group, which contribute to its unique chemical properties.
Chemical Reactions Analysis

Reactions

Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate can participate in various chemical reactions:

  1. Nucleophilic Substitution: The carboxylate group can undergo nucleophilic substitution reactions.
  2. Reduction Reactions: The carbonyl groups in the structure can be reduced to alcohols or amines under suitable conditions.
  3. Condensation Reactions: The amino group can react with electrophiles to form more complex molecules.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity at adjacent carbon centers.

Mechanism of Action

Process

The mechanism of action for methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate is primarily related to its ability to interact with biological targets such as enzymes or receptors. The trifluoromethyl substituent increases lipophilicity and may enhance binding affinity to target sites.

Data

Research indicates that compounds with similar structures exhibit inhibitory effects on various biological pathways, including those involved in inflammation and cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases; may undergo hydrolysis in aqueous solutions.
Applications

Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting inflammatory diseases or cancers.
  2. Biological Research: Used in studies exploring the mechanisms of action of indazole derivatives on cellular processes.
  3. Chemical Synthesis: Serves as an intermediate for synthesizing more complex heterocyclic compounds.
Introduction to Methyl 5-[[6-(Trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate in Medicinal Chemistry

Structural Hybridization: Indazole-Pyridine Scaffold in Drug Design

The molecular architecture of Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate exemplifies scaffold hybridization—a cornerstone strategy in modern medicinal chemistry. This compound features a planar 1H-indazole system fused to a substituted pyridine ring through a stable amide (-C(O)NH-) linker. The indazole nucleus (benzopyrazole) provides a rigid, electron-rich heterocyclic framework capable of diverse non-covalent interactions with biological targets, including hydrogen bonding via its N1-H and N2 atoms, π-π stacking via its bicyclic system, and hydrophobic interactions [3] [8]. The pyridine ring, particularly with the strong electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position, enhances binding potential through dipole interactions and improved membrane permeability.

  • Synthetic Versatility: The methyl ester (-CO₂CH₃) at the indazole 6-position is synthetically accessible for hydrolysis to carboxylic acids or conversion to amides, enabling structure-activity relationship (SAR) exploration. Similarly, the N1-H of the indazole allows for N-alkylation, commonly employed to modulate physicochemical properties or target engagement [1] [4]. The amide linker itself is conformationally constrained, potentially favoring bioactive conformations.
  • Target Implications: Indazole-pyridine hybrids frequently exhibit potent activity against kinases and inflammatory targets. The specific substitution pattern (CF₃ at pyridine C6; ester at indazole C6) in this compound suggests potential for kinase inhibition, analogous to drugs like axitinib or pazopanib which utilize related heterocyclic cores [3] [9]. The carbonyl groups and nitrogen atoms offer sites for hydrogen bonding with kinase hinge regions.

Table 1: Structural Features and Potential Interactions of Methyl 5-[[6-(Trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate

Structural ElementPotential Role in BioactivityExample Analogues/Therapeutic Area
1H-Indazole CoreHydrogen bond donation/acceptance (N1-H, N2); π-π stacking; Moderate hydrophobicityGranisetron (anti-emetic), Benzydamine (anti-inflammatory) [3]
6-(Trifluoromethyl)pyridine-2-carboxamideStrong electron-withdrawal; Enhanced lipophilicity/membrane permeability; Dipole interactions; H-bond acceptor (amide C=O, pyridine N)TFMP herbicides/insecticides; Kinase inhibitors [9]
Methyl Ester (Indazole C-6)Synthetic handle (hydrolysis/transformation); Modulates electronic density/polarityProdrugs; Precursors to active acids/amides [1] [4]
Amide LinkerConformational constraint; H-bond donor (N-H)/acceptor (C=O)Common in kinase inhibitors & protease inhibitors

Role of Trifluoromethylpyridine (TFMP) Moieties in Bioactive Compounds

The 6-(trifluoromethyl)pyridine unit is a critical pharmacophore enhancing the ligand properties of Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate. The trifluoromethyl (-CF₃) group is a privileged substituent in agrochemicals and pharmaceuticals due to its profound influence on molecular properties:

  • Enhanced Binding Affinity and Selectivity: The strong electron-withdrawing nature (-I effect) of the CF₃ group significantly reduces the pKa and polarizes adjacent bonds, facilitating stronger dipole-dipole interactions and hydrogen bonding with target proteins. Its high hydrophobicity (π = 0.88) improves desolvation upon binding and enhances membrane permeability [5] [9]. The steric bulk of CF₃ (comparable to isopropyl) contributes to steric complementarity in binding pockets.
  • Improved Pharmacokinetics: The CF₃ group dramatically increases metabolic stability by resisting oxidative degradation (C-F bond strength ~485 kJ/mol). It also enhances lipophilicity (log P increase), promoting passive diffusion across biological membranes, crucial for oral bioavailability. This moiety rarely engages in problematic metabolic pathways, reducing toxicity risks [9].
  • Strategic Positioning: Placement at the pyridine 6-position (ortho to the ring nitrogen) maximizes electronic effects, further lowering the π* orbital energy and enhancing hydrogen bond acceptor strength of the pyridine nitrogen. This positioning is prevalent in bioactive molecules, as seen in the synthesis of advanced intermediates like N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-2H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide, a compound investigated for inflammatory disorders [4] [9].

Table 2: Bioactive Compounds Featuring the 6-(Trifluoromethyl)pyridine Moiety

Compound Class/NameTherapeutic Area/UseKey Structural FeatureSource/Patent
Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylateKinase inhibitor intermediate; Anti-inflammatory/cancer researchIndazole-6-carboxylate linked to 6-TFMP via amideSynthetic Intermediate [1] [4]
NiraparibPARP inhibitor (Ovarian cancer)Piperazine-linked indazole derivativeFDA-Approved Drug [3]
AxitinibTyrosine kinase inhibitor (Renal cell carcinoma)Indazole coreFDA-Approved Drug [3]
N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-2H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamideIRAK4 inhibitor (Inflammatory disorders, Oncology)2-Alkylated indazole linked to 6-TFMP carboxamideWO2017186693A1, EP3448847A1 [1] [4]
N-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamideKinase inhibitor (Inflammatory/Autoimmune disorders)2-Sulfonylethyl indazole linked to 6-TFMP carboxamideWO2017186703A1 [9]

Historical Context of Indazole Derivatives in Pharmacological Research

Indazole derivatives hold a significant position in medicinal chemistry, evolving from early natural product analogs to sophisticated targeted therapies. Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate builds upon decades of research into the indazole scaffold:

  • Early Developments (Pre-2000): Initial interest focused on simple indazole structures exhibiting broad biological activities. Bendazac (anti-inflammatory, anti-cataract) and benzydamine (non-steroidal anti-inflammatory drug, NSAID) were among the first indazole-based drugs, demonstrating the scaffold's utility in modulating inflammatory pathways [3] [8]. Granisetron, a 5-HT₃ receptor antagonist containing a 1-methylindazole core, highlighted indazoles' potential in CNS-targeted therapies for nausea and vomiting (approved 1991). Research established core synthetic strategies like N-arylation, desilylation, and Pd-catalyzed couplings for accessing diverse indazole derivatives [3].
  • Modern Era (2000-Present): The 21st century witnessed an explosion in indazole-based drug discovery, particularly in oncology. This period saw the approval of indazole-containing kinase inhibitors:
  • Axitinib (Inlyta®, approved 2012): A potent vascular endothelial growth factor receptor (VEGFR) inhibitor for renal cell carcinoma, featuring a 1H-indazole-6-amine core [3].
  • Pazopanib (Votrient®, approved 2009): A multi-tyrosine kinase inhibitor containing a 1H-indazol-3-yl group for renal cell carcinoma and soft tissue sarcoma.
  • Niraparib (Zejula®, approved 2017): A poly(ADP-ribose) polymerase (PARP) inhibitor utilizing a 1H-indazole core for ovarian cancer maintenance therapy, demonstrating the scaffold's versatility beyond kinase inhibition [3].
  • Synthetic Advancements: Modern synthetic routes enabling regioselective N-functionalization (e.g., N1 vs N2 alkylation) and C-functionalization (e.g., at C3, C5, C6) have been crucial. Key methods include:
  • N-Alkylation: Regioselective synthesis of 1-alkyl- or 2-alkylindazoles using alkyl halides in polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ or Cs₂CO₃ [1].
  • Suzuki-Miyaura Coupling: Pd-catalyzed cross-coupling of haloindazoles (e.g., 5-bromo or 6-bromo derivatives) with aryl/heteroaryl boronic acids to introduce aromatic substituents at C5/C6 [3].
  • Amide Coupling: Formation of C5-carboxamides (as in the subject compound) using coupling agents like HATU or EDCI with activated carboxylic acids (e.g., 6-(trifluoromethyl)picolinic acid derivatives) [1] [4]. These methods are employed in synthesizing complex indazole-carboxamides like those described in patents WO2017186693A1 and EP3448847A1 [1] [4].

Table 3: Evolution of Key Indazole-Based Therapeutics

EraCompound (Examples)Key Indazole Substitution PatternPrimary Therapeutic UseSignificance
1980sBenzydamine1-Benzyl-3-(dimethylamino)propoxy-1H-indazoleTopical Anti-inflammatory, AnalgesicEarly demonstration of indazole's anti-inflammatory potential [3] [8]
1990sGranisetron1-Methyl-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamideAnti-emetic (5-HT3 antagonist)Demonstrated CNS activity; Regioselective N1-alkylation critical [3]
2000sPazopanib5-([4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl]amino)-2-methylbenzenesulfonamideTyrosine Kinase Inhibitor (RCC, STS)Multi-targeted kinase inhibition; Indazole as key hinge binder [3]
2010sAxitinibN-Methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamideTyrosine Kinase Inhibitor (RCC)Potent VEGFR inhibition; Highlighted importance of C6 substitution [3]
2010sNiraparib3-[4-[(3S)-Piperidin-3-yl]phenyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamidePARP Inhibitor (Ovarian, Breast Cancer)Non-kinase application; Maintenance therapy [3]
PresentMethyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate1H-Indazole-6-carboxylic acid methyl ester, C5-amide linked to 6-TFMPKinase inhibitor intermediate (Research)Hybrid scaffold; Incorporates modern bioisosteres (TFMP); Flexible for SAR [1] [4]

The trajectory of indazole research underscores its evolution from simple bioactive molecules to targeted agents addressing complex diseases. Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate exemplifies this progression, incorporating contemporary design elements (TFMP bioisostere, amide linkage, ester handle) within a historically validated scaffold. Its structural features align with modern approaches to kinase inhibitor and anti-inflammatory drug development [1] [3] [4].

Properties

CAS Number

1799836-52-4

Product Name

Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate

IUPAC Name

methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate

Molecular Formula

C16H11F3N4O3

Molecular Weight

364.28 g/mol

InChI

InChI=1S/C16H11F3N4O3/c1-26-15(25)9-6-11-8(7-20-23-11)5-12(9)22-14(24)10-3-2-4-13(21-10)16(17,18)19/h2-7H,1H3,(H,20,23)(H,22,24)

InChI Key

YDRFNWNCCSQRKX-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C2C=NNC2=C1)NC(=O)C3=NC(=CC=C3)C(F)(F)F

Canonical SMILES

COC(=O)C1=C(C=C2C=NNC2=C1)NC(=O)C3=NC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.